4-Formylbenzo[d]oxazole-2-acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(4-formyl-1,3-benzoxazol-2-yl)acetic acid |
InChI |
InChI=1S/C10H7NO4/c12-5-6-2-1-3-7-10(6)11-8(15-7)4-9(13)14/h1-3,5H,4H2,(H,13,14) |
InChI Key |
NWUOIKXOTQHPMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)CC(=O)O)C=O |
Origin of Product |
United States |
Retrosynthetic Analysis and Strategic Disconnections for 4 Formylbenzo D Oxazole 2 Acetic Acid
Identification of Key Synthons and Precursors for the Benzoxazole (B165842) Core
The principal retrosynthetic disconnection of the benzoxazole ring system points to a substituted o-aminophenol as the key building block. rsc.org This approach is the most widely employed method for constructing the benzoxazole scaffold. chemicalbook.comnih.gov
Applying this disconnection to 4-Formylbenzo[d]oxazole-2-acetic acid generates the two synthons shown below.
Synthon A: A 2-amino-4-formylphenoxide, which is an aromatic core containing the vicinal amino and hydroxyl groups required for cyclization, along with the C4-formyl substituent.
Synthon B: An electrophilic two-carbon synthon bearing a carboxylate group, which will react with the aminophenol to form the C2-substituted oxazole (B20620) ring.
The corresponding synthetic equivalents (actual chemical reagents) for these synthons are chosen based on commercial availability, stability, and reactivity.
| Synthon | Synthetic Equivalent (Precursor) | Rationale |
| 3-Amino-4-hydroxybenzaldehyde (B3244675) | This precursor contains the necessary arrangement of functional groups on the benzene (B151609) ring for the subsequent cyclization reaction. Its synthesis is a key challenge in the overall pathway. | |
| Malonic acid or Diethyl malonate | These reagents are common C2 sources for forming benzoxazole-2-acetic acid derivatives. The reaction typically proceeds via condensation followed by decarboxylation. |
The synthesis of the key precursor, 3-amino-4-hydroxybenzaldehyde, is not trivial and would likely be prepared from a simpler starting material like 4-hydroxybenzaldehyde (B117250) through a nitration-reduction sequence. Careful control of regioselectivity during the nitration step is crucial.
Assessment of Benzoxazole Ring Formation Strategies
The formation of the benzoxazole ring is the cornerstone of the synthesis. The most common and direct method involves the condensation of a 2-aminophenol (B121084) with a suitable carbonyl-containing compound. rsc.org For the synthesis of 2-substituted benzoxazoles, various partners for the 2-aminophenol can be used, including carboxylic acids, aldehydes, esters, and acyl chlorides. nih.gov
Given the target of a C2-acetic acid moiety, the condensation with a malonic acid derivative is a highly effective strategy. This reaction typically proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and subsequent decarboxylation to yield the final benzoxazole-2-acetic acid structure.
Several conditions can be employed for this transformation, each with distinct advantages and potential drawbacks.
| Strategy | Typical Conditions | Advantages | Potential Challenges |
| Thermal Condensation | Heating the 2-aminophenol and malonic acid neat or in a high-boiling solvent (e.g., xylene). | Simple, avoids potentially sensitive catalysts. | Requires high temperatures, which could lead to decomposition or side reactions, especially with the formyl group present. |
| Acid Catalysis | Polyphosphoric acid (PPA), Eaton's reagent, or p-toluenesulfonic acid (p-TSA). | Promotes both the initial condensation and the subsequent cyclization/dehydration at lower temperatures than thermal methods. | Harsh acidic conditions may not be compatible with all functional groups. The formyl group might require protection. |
| Microwave-Assisted Synthesis | Microwave irradiation of reactants, often with a catalyst or in a high-dielectric solvent. | Drastically reduces reaction times; can improve yields. nih.gov | Requires specialized equipment; optimization of conditions is necessary. |
The selection of the optimal strategy depends on the stability of the 3-amino-4-hydroxybenzaldehyde precursor, particularly the reactivity of the formyl group under the chosen reaction conditions.
Consideration of Functional Group Interconversions (FGIs) for the Formyl and Acetic Acid Moieties
Functional group interconversion (FGI) is a key consideration, as the reactivity of the formyl and carboxylic acid groups can interfere with the planned synthetic steps.
Acetic Acid Moiety: The introduction of the acetic acid side chain at the C2 position is strategically accomplished during the ring-forming step. The reaction between the o-aminophenol and malonic acid directly furnishes an intermediate that, upon heating, decarboxylates to yield the desired -CH₂COOH group. This is a highly efficient approach that builds the required functionality directly into the heterocyclic core. An alternative using diethyl malonate would produce the corresponding ethyl ester, which would then require a separate hydrolysis step to yield the carboxylic acid.
Formyl Moiety: The formyl group (-CHO) is sensitive to both oxidation and condensation reactions, which are plausible under the conditions required for benzoxazole formation.
Protecting Group Strategy: The most robust strategy involves protecting the formyl group on the 3-amino-4-hydroxybenzaldehyde precursor before the cyclization reaction. A common protecting group for aldehydes is an acetal (B89532) (e.g., a dimethyl or diethyl acetal). The synthesis would proceed as follows:
Protection of the formyl group of 3-amino-4-hydroxybenzaldehyde.
Condensation of the protected aminophenol with malonic acid to form the benzoxazole ring.
Deprotection of the acetal under mild acidic conditions to reveal the formyl group and yield the final product. This approach isolates the sensitive aldehyde from the potentially harsh cyclization conditions.
Late-Stage Formylation: An alternative is to formylate a pre-existing benzoxazole-2-acetic acid. However, this is challenging. Direct formylation of the benzoxazole ring is difficult, and achieving regioselectivity at the C4 position would be a significant hurdle due to the electronic properties of the heterocyclic system. nitrkl.ac.in
Therefore, a protecting group strategy for the formyl group is the most chemically sound and predictable approach for this synthesis.
Analysis of Synthetic Complexity and Potential Challenges
The synthesis of this compound, while conceptually straightforward via the retrosynthetic pathway outlined, presents several practical challenges that increase its complexity.
Precursor Synthesis: The primary challenge is the efficient, regioselective synthesis of the key intermediate, 3-amino-4-hydroxybenzaldehyde. The nitration of 4-hydroxybenzaldehyde can produce isomeric mixtures, requiring careful optimization and purification to isolate the desired 3-nitro-4-hydroxybenzaldehyde, which is then reduced to the amine.
Reaction Conditions: While methods for benzoxazole synthesis are well-established, the conditions can be harsh (e.g., high heat or strong acid). acs.org These conditions could potentially lead to side reactions or degradation of the multifunctional molecule, even with a protected aldehyde. Optimization would be required to find the mildest possible conditions that still afford a good yield.
Purification: The final product is an amphoteric compound containing both an acidic (carboxylic acid) and a reactive carbonyl (aldehyde) group. This can complicate purification by standard chromatographic or crystallization techniques, potentially requiring specialized methods to obtain the compound in high purity.
Advanced Synthetic Methodologies for 4 Formylbenzo D Oxazole 2 Acetic Acid and Its Analogs
Cyclization Reactions in Benzoxazole (B165842) Ring Formation
The formation of the benzoxazole ring is a specialized subset of oxazole (B20620) synthesis, typically involving the condensation of an ortho-aminophenol with a carboxylic acid derivative. However, the fundamental principles of oxazole ring closure are broadly applicable and have been refined through several classical name reactions. These methodologies provide the chemical logic for constructing the heterocyclic core that can be further functionalized to yield the target compound and its analogs.
Several time-honored synthetic routes have become standard for the preparation of oxazole and, by extension, benzoxazole nuclei. These methods, including the Robinson-Gabriel, Fischer, Van Leusen, Bredereck, and Erlenmeyer-Plöchl syntheses, offer versatile strategies for accessing a wide range of substituted oxazoles from readily available starting materials.
The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the intramolecular cyclization and subsequent dehydration of 2-acylamino-ketones. wikipedia.orgsynarchive.com This reaction, reported independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), requires a cyclodehydrating agent, such as sulfuric acid or phosphorus pentachloride, to facilitate the ring closure. wikipedia.orgsynarchive.com The starting 2-acylamino-ketones can be prepared via methods like the Dakin-West reaction. wikipedia.org
The mechanism proceeds via protonation of the amide carbonyl, followed by nucleophilic attack from the enol form of the adjacent ketone to form a five-membered oxazoline intermediate. This intermediate then undergoes dehydration to yield the aromatic oxazole ring.
Several modifications have expanded the scope of this reaction. A one-pot, diversity-oriented synthesis has been developed that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration. wikipedia.org Another significant extension allows for the synthesis of substituted oxazoles from amino acid derivatives by oxidizing β-keto amides with the Dess-Martin periodinane, followed by cyclodehydration. wikipedia.org
Table 1: Overview of the Robinson-Gabriel Synthesis
| Feature | Description |
| Reactants | 2-Acylamino-ketone |
| Key Reagents | Cyclodehydrating agent (e.g., H₂SO₄, P₂O₅, TFAA) |
| Product | Substituted oxazole |
| Substitution Pattern | 2,5-disubstituted or 2,4,5-trisubstituted oxazoles |
Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis provides a direct route to 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride (HCl) in a dry ether solvent. wikipedia.orgijpsonline.com The reactants are typically aromatic and used in equimolar amounts. wikipedia.org
The reaction mechanism is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde. A subsequent intramolecular SN2 attack, followed by the loss of a water molecule, generates a chloro-oxazoline intermediate. wikipedia.org Tautomerization and final elimination of HCl yield the 2,5-disubstituted oxazole product, which often precipitates as its hydrochloride salt. wikipedia.org
This method has been instrumental in the synthesis of various diaryloxazoles. wikipedia.org For instance, the reaction of benzaldehyde cyanohydrin with 4-bromobenzaldehyde is a known application of this synthesis. wikipedia.org However, side reactions such as ring chlorination can sometimes occur, leading to byproducts. wikipedia.org
Table 2: Key Aspects of the Fischer Oxazole Synthesis
| Feature | Description |
| Reactants | Cyanohydrin, Aldehyde |
| Key Reagents | Anhydrous Hydrogen Chloride (HCl), Dry Ether |
| Product | 2,5-Disubstituted oxazole |
| Key Intermediate | Iminochloride |
The Van Leusen oxazole synthesis, first described in 1972, is a highly versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govorganic-chemistry.org This reaction is valued for its mild conditions and broad applicability. mdpi.com The reaction mechanism hinges on the unique reactivity of TosMIC, which possesses an acidic methylene (B1212753) group, an isocyano group, and a tosyl group that acts as an excellent leaving group. organic-chemistry.orgwikipedia.org
The synthesis begins with the base-mediated deprotonation of TosMIC. The resulting anion performs a nucleophilic attack on the aldehyde carbonyl, forming an alkoxide. This is followed by an intramolecular 5-endo-dig cyclization where the alkoxide attacks the isocyanide carbon, yielding a 5-hydroxyoxazoline intermediate. wikipedia.org A final base-promoted elimination of toluenesulfinic acid drives the reaction to completion, affording the substituted oxazole. ijpsonline.comorganic-chemistry.org
This method typically yields 5-substituted oxazoles when aldehydes are used. nih.gov However, the methodology has been adapted to produce 4,5-disubstituted oxazoles in a one-pot reaction using TosMIC, aldehydes, and aliphatic halides, often employing ionic liquids as recyclable and environmentally friendly solvents. mdpi.comorganic-chemistry.org Aromatic aldehydes bearing electron-withdrawing groups tend to show higher reactivity in this synthesis. organic-chemistry.org
Table 3: Summary of the Van Leusen Oxazole Synthesis
| Feature | Description |
| Reactants | Aldehyde, Tosylmethyl isocyanide (TosMIC) |
| Key Reagents | Base (e.g., K₂CO₃) |
| Product | 5-Substituted or 4,5-disubstituted oxazoles |
| Key Intermediate | 5-Hydroxyoxazoline |
The Bredereck reaction offers a straightforward method for synthesizing oxazole derivatives, particularly 2,4-disubstituted oxazoles, by reacting α-haloketones with amides. ijpsonline.com This approach provides a regiocontrolled pathway to oxazoles that are unsubstituted at the 5-position, which can be advantageous for further functionalization.
While the original scope was more limited, modern variations have improved its utility. For instance, a general approach to 2,4-disubstituted oxazoles starting from α-amino acids has been developed. nih.gov This sequence involves the conversion of the amino acid to an intermediate α-acylamino aldehyde, which is then subjected to cyclodehydration using a reagent combination like triphenylphosphine and hexachloroethane to furnish the desired oxazole. nih.govdatapdf.com Recent advancements also include Brønsted acid-catalyzed cyclization of α-diazoketones with amides, providing a metal-free alternative for synthesizing 2,4-disubstituted oxazoles under mild conditions. organic-chemistry.org
Table 4: Characteristics of the Bredereck Reaction and its Variants
| Feature | Description |
| Classical Reactants | α-Haloketone, Amide |
| Modern Reactants | α-Acylamino aldehydes, α-Diazoketones |
| Key Reagents | Dehydrating agents (e.g., Ph₃P/C₂Cl₆), Brønsted acids (e.g., TfOH) |
| Product | 2,4-Disubstituted oxazoles |
| Key Advantage | Provides access to oxazoles unsubstituted at the C5 position |
The Erlenmeyer-Plöchl synthesis is a cornerstone reaction for preparing oxazol-5(4H)-ones, also known as azlactones. wikipedia.orgchemeurope.com The process involves two main stages: first, the intramolecular cyclization of an N-acylglycine, such as hippuric acid, using acetic anhydride (B1165640) to form a 2-substituted oxazolone. wikipedia.orgdrugfuture.com
Second, this oxazolone intermediate, which possesses acidic protons at the C4 position, undergoes a condensation reaction with an aldehyde or ketone in the presence of a base (e.g., sodium acetate) and acetic anhydride. wikipedia.orgmodernscientificpress.com This condensation is a variant of the Perkin reaction and results in a 4-alkylidene or 4-arylidene oxazolone. modernscientificpress.com These azlactones are versatile intermediates for synthesizing α-amino acids (via reduction and hydrolysis) and other heterocyclic compounds. wikipedia.orgdrugfuture.comresearchgate.net The reactivity of the oxazolone ring allows for nucleophilic attack, making these compounds excellent substrates for further chemical transformations. researchgate.net
Table 5: The Erlenmeyer-Plöchl Azlactone Synthesis at a Glance
| Feature | Description |
| Reactants | N-Acylglycine, Aldehyde/Ketone |
| Key Reagents | Acetic anhydride, Sodium acetate |
| Product | 4-Alkylidene/Arylidene-oxazol-5(4H)-one (Azlactone) |
| Key Intermediate | 2-Substituted oxazol-5(4H)-one |
Conventional Approaches to Oxazole and Benzoxazole Nuclei
Directed Functionalization Strategies on the Benzoxazole Core
Once the benzoxazole nucleus is formed, or during its formation, specific functional groups must be introduced at the C4 and C2 positions to yield the target compound, 4-Formylbenzo[d]oxazole-2-acetic acid.
The regioselective introduction of a formyl group at the C4 position of the benzoxazole ring is a synthetic challenge that requires precise control over reactivity. Direct formylation of the benzoxazole core is difficult due to the competing reactivity of other positions on the benzene (B151609) ring. Therefore, strategies often rely on the use of directing groups. One effective approach involves a palladium-catalyzed C-H ortho-arylation of a 2-amidophenol precursor. researchgate.netrsc.org In this methodology, the amide group (–NHCOR) acts as a directing group, guiding the palladium catalyst to functionalize the adjacent C-H bond, which corresponds to the future C4 position of the benzoxazole ring. rsc.org Following this C-H activation step, an acid-mediated annulation completes the formation of the C4-functionalized benzoxazole. researchgate.netrsc.org Another relevant strategy involves the reaction of o-acetaminophenols with the Vilsmeier reagent (a source of the formyl group), which has been shown to produce formylated benzoxazole-related structures under specific conditions. nih.gov
Introducing the acetic acid moiety at the C2 position can be achieved through several synthetic routes. A common strategy is to incorporate the acetic acid precursor into the initial ring-forming reaction. For example, the oxidative coupling of methyl 3-amino-4-hydroxyphenylacetate with a suitable aldehyde using lead tetraacetate can form the 2-substituted benzoxazole ring with a methyl acetate group already in place on the benzene ring, which can then be manipulated. rsc.orgcore.ac.uk More directly, for substitution at the C2 position, one can start with a 2-aminophenol (B121084) and a dicarboxylic acid derivative, such as malonic acid or its esters. The condensation would lead to the formation of a benzoxazole with an acetic acid or ester group at the C2 position.
An alternative pathway involves the synthesis of 2-substituted benzoxazole acetic acid derivatives through an oxidative coupling reaction between methyl-3-amino-4-hydroxyphenylacetate and various aldehydes. rsc.org The resulting methyl ester at the 5-position can then be hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide. rsc.orgcore.ac.uk This highlights that the presence of an acetic acid group on the benzoxazole nucleus can be achieved by starting with a precursor that already contains this functionality. core.ac.uk
Modern and Sustainable Synthetic Approaches (Green Chemistry Principles)
In line with the principles of green chemistry, modern synthetic methodologies aim to reduce waste, avoid hazardous reagents, and improve energy efficiency. The synthesis of benzoxazoles has been a fertile ground for the application of these principles. nih.govrsc.orgijpbs.com
Key green strategies include:
Use of Aqueous Media: Water is an ideal green solvent, and methods have been developed for benzoxazole synthesis in aqueous systems. For example, the use of samarium triflate as a reusable acid catalyst enables the efficient synthesis of benzoxazoles from o-aminophenols and aldehydes in water. organic-chemistry.org
Solvent-Free Conditions: Eliminating the solvent entirely reduces waste and simplifies purification. The potassium-ferrocyanide-catalyzed synthesis of benzoxazoles can be achieved by simply grinding the reactants (2-aminophenol and an aldehyde) in a mortar and pestle at room temperature, with reactions completing in under two minutes in high yields. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation provides rapid and efficient heating, significantly reducing reaction times and often improving yields compared to conventional methods. benthamdirect.comresearchgate.net It has been successfully applied to the synthesis of benzoxazoles from 2-aminophenol and precursors like aldehydes and carboxylic acids. benthamdirect.comresearchgate.net
Reusable Catalysts: The development of heterogeneous and reusable catalysts is a cornerstone of green chemistry. Nanocatalysts, for instance, offer high reactivity and surface area, and can be easily separated and reused. nih.gov Similarly, Brønsted acidic ionic liquid gels have been used as recyclable catalysts for the condensation of 2-aminophenols and aldehydes, though this may require high temperatures. nih.gov
| Parameter | Traditional Approach | Green Alternative | Example |
|---|---|---|---|
| Solvent | Organic solvents (e.g., DMF, Acetic Acid) | Water or solvent-free | Samarium triflate-catalyzed reaction in water. organic-chemistry.org |
| Energy Source | Conventional heating (oil bath) | Microwave irradiation, mechanochemistry (grinding) | Microwave-assisted synthesis using ZnCl₂. rsc.org |
| Catalyst | Stoichiometric strong acids/bases, heavy metals | Reusable catalysts (nanocatalysts, ionic liquids) | Potassium-ferrocyanide catalyst for solvent-free grinding. nih.gov |
| Reaction Time | Several hours to days | Minutes to a few hours | Grinding method completes in <2 minutes. nih.gov |
| By-products | Often significant | Minimized (high atom economy) | One-pot syntheses reduce intermediate waste. rsc.org |
Microwave-Assisted Synthesis in Benzoxazole and Oxadiazole Chemistry
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating. eurekaselect.comresearchgate.netbenthamdirect.com By directly coupling microwave energy with the molecules in the reaction mixture, this method provides rapid and uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. eurekaselect.combenthamdirect.com
The synthesis of benzoxazoles is particularly amenable to microwave irradiation. The most common approach involves the condensation of 2-aminophenols with various substrates like aldehydes, carboxylic acids, or nitriles. eurekaselect.combenthamdirect.com For instance, the cyclization of 2-aminophenols and benzaldehydes can be efficiently catalyzed by a deep eutectic solvent (DES), [CholineCl][oxalic acid], under microwave irradiation. mdpi.com This method not only produces the desired benzoxazoles in good to excellent yields but also benefits from the catalyst's ability to promote rapid heat transfer from the microwave source to the reactants. mdpi.com
Another green approach involves the microwave-assisted condensation of 2-amino-4-methylphenol with aromatic aldehydes using iodine as an oxidant under solvent-free conditions, yielding 2,5-disubstituted benzoxazoles in good yields (67-90%). scienceandtechnology.com.vn This highlights the versatility of microwave technology in promoting efficient, solvent-free reactions. scienceandtechnology.com.vn The development of fast and efficient methods for synthesizing benzoxazoles with diverse substituents in high yields is crucial, and microwave-assisted synthesis has proven to be a very effective and useful tool in achieving this goal. eurekaselect.comresearchgate.netbenthamdirect.com
| Catalyst/Reagent | Starting Materials | Conditions | Reaction Time | Yield | Reference |
| [CholineCl][oxalic acid] (DES) | 2-aminophenols, Benzaldehydes | Microwave (MW), Solvent-free, 120 °C | 15 min | Good to Excellent | mdpi.com |
| Iodine (I₂) | 2-amino-4-methylphenol, Aromatic aldehydes | Microwave (MW), Solvent-free | Not specified | 67-90% | scienceandtechnology.com.vn |
| Brønsted/Lewis dual acidic (Hf-BTC) catalyst | 2-aminophenol, Benzoyl chloride | Microwave (MW), Solvent-free, 120 °C | 15 min | 30–85% | rsc.org |
Ultrasound-Mediated Organic Reactions for Enhanced Yields and Reduced Reaction Times
Ultrasound irradiation, or sonochemistry, utilizes the energy of sound waves to induce cavitation in a liquid medium—the formation, growth, and implosive collapse of bubbles. This process generates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions. Ultrasound-mediated synthesis is recognized as a green chemistry approach due to its ability to enhance reaction rates, improve yields, and often allow for milder reaction conditions. ias.ac.innih.gov
For the synthesis of benzoxazole derivatives, ultrasound has been successfully employed to drive the condensation of o-aminophenols with aldehydes. A notable example is the use of Indion 190 resin as a recyclable, heterogeneous catalyst in ethanol under ultrasonic irradiation. ias.ac.in This method demonstrates good tolerance for a variety of aldehydes, including those with electron-donating and electron-withdrawing groups, as well as polyaromatic and heterocyclic aldehydes, affording the products in good yields. ias.ac.in
Similarly, a magnetic nanomaterial, Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP), has been used as a catalyst under solvent-free sonication at 70°C. rsc.orgnih.gov This protocol yields benzoxazole derivatives in moderate to high yields within a short reaction time of 30 minutes. rsc.org The key advantages of these ultrasound-assisted methods include faster conversion rates, the use of reusable catalysts, and the application of greener solvents, making the protocols attractive and environmentally benign. ias.ac.innih.gov
| Catalyst | Starting Materials | Conditions | Reaction Time | Yield | Reference |
| Indion 190 resin | o-aminocardanol, Aromatic aldehydes | Ultrasound, Ethanol | Not specified | Good | ias.ac.in |
| LAIL@MNP | 2-aminophenols, Aromatic aldehydes | Ultrasound, Solvent-free, 70 °C | 30 min | Moderate to High | rsc.orgnih.gov |
| KCN/MWCNT | o-aminophenol, Aromatic/Heteroaromatic aldehydes | Ultrasound, DMF | Short | Excellent (up to 96%) | researchgate.net |
Catalyst-Driven Processes
Catalysis is central to modern organic synthesis, enabling the efficient and selective formation of complex molecules. For benzoxazole synthesis, both transition metal and Lewis acid catalysis have been instrumental in developing novel and effective reaction pathways.
Transition metals like palladium, copper, and nickel are widely used to catalyze cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. nitrkl.ac.in These methods have been applied to the synthesis of functionalized benzoxazoles through C-H bond activation and arylation reactions. nitrkl.ac.in
Innovative transition metal-catalyzed methods have been developed to synthesize variously functionalized benzoxazoles. nitrkl.ac.in For example, palladium catalysts have been used for the direct C-H alkenylation of 2-amidophenols, which then cyclize to form 4-alkenyl benzoxazoles in a one-pot reaction. nitrkl.ac.in Copper-catalyzed methods are also prevalent. A direct C-H bond arylation of benzoxazoles with aryl iodides can be achieved using copper iodide as a catalyst and lithium tert-butoxide as the base. organic-chemistry.org Another approach involves the copper(I)-catalyzed O-cyclization of N-arylbenzamides, which are formed in situ, to produce 2-arylbenzoxazoles. researchgate.net These catalyst-driven processes provide direct routes to substituted benzoxazoles that might be difficult to access through traditional condensation methods.
| Catalyst | Reaction Type | Substrates | Key Features | Reference |
| Palladium (Pd) | C-H Alkenylation/Cyclization | 2-Amidophenol, Olefin | One-pot synthesis of C4-functionalized benzoxazoles | nitrkl.ac.in |
| Copper Iodide (CuI) | C-H Arylation | Benzoxazole, Aryl iodide | Direct arylation of the benzoxazole core | organic-chemistry.org |
| Copper(I) | O-Cyclization | N-arylbenzamides | Forms 2-arylbenzoxazoles from amide precursors | researchgate.net |
| Nickel(II) complex | Intramolecular Cyclization | 2-aminophenol, Aromatic aldehydes | Low catalyst loading, high yields (87-94%) | rsc.org |
Lewis acids are electron-pair acceptors that can activate substrates, facilitating a wide range of chemical transformations, including cycloadditions and cyclizations. In the context of benzoxazole synthesis, Lewis acid catalysts promote the key condensation and subsequent cyclization steps.
A variety of Lewis acids have been explored for this purpose. For instance, a manganese-based metal-organic framework (Mn-TPA MOF) has been shown to be an effective heterogeneous Lewis acid catalyst. rsc.org After activation, the MOF generates open metal sites that catalyze the reaction between o-aminophenol and various aromatic aldehydes at a mild temperature of 30°C, achieving near-quantitative conversion in as little as 30-90 minutes. rsc.org The catalyst demonstrates remarkable recyclability, maintaining its activity for up to 30 cycles. rsc.org
Another novel approach utilizes BF₃·Et₂O as a Lewis acid to catalyze the annulation of glyoxylate esters and nitrosoarenes, providing a convergent route to 2,1-benzisoxazole scaffolds, a related heterocyclic system. acs.org While traditional Lewis acids can be effective, newer catalysts like Fe₃O₄-supported Lewis acidic ionic liquids (LAIL@MNP) offer advantages such as easy magnetic separation and reusability, aligning with the principles of green chemistry. nih.gov
| Catalyst | Catalyst Type | Substrates | Conditions | Key Features | Reference |
| Mn-TPA MOF | Heterogeneous Lewis Acid | o-aminophenol, Aromatic aldehydes | Ethanol, 30 °C | High turnover number, excellent recyclability, mild conditions | rsc.org |
| BF₃·Et₂O | Homogeneous Lewis Acid | Glyoxylate esters, Nitrosoarenes | Not specified | Atom economical annulation to 2,1-benzisoxazoles | acs.org |
| LAIL@MNP | Heterogeneous Lewis Acid | 2-aminophenols, Aromatic aldehydes | Solvent-free, Ultrasound, 70 °C | Magnetically recyclable, green conditions | nih.gov |
Solvent-Free and Atom-Economical Methodologies for Reduced Waste
Solvent-free synthesis, also known as solid-state or neat reaction, is a cornerstone of green chemistry that aims to reduce pollution at its source by eliminating the need for volatile organic solvents. These methods often lead to higher efficiency, shorter reaction times, and simpler work-up procedures. nih.govacs.org
The synthesis of benzoxazoles is well-suited to solvent-free conditions. One effective method involves the reaction of o-aminophenol and benzaldehyde at 130°C using a Brønsted acidic ionic liquid (BAIL) gel as a recyclable, heterogeneous catalyst. nih.govacs.org This approach provides excellent yields (up to 98%) and the catalyst can be recovered and reused multiple times without a significant loss of activity. nih.govacs.org Similarly, silica-supported sodium hydrogen sulfate has been used as an eco-friendly catalyst for the reaction of acyl chlorides with o-substituted aminoaromatics under solvent-free conditions, again resulting in high yields and simple work-up. researchgate.net
Grindstone chemistry, a mechanical grinding method using a mortar and pestle, represents another solvent-free technique. The synthesis of benzoxazole derivatives has been achieved in under two minutes at room temperature by grinding 2-aminophenol and aromatic aldehydes with potassium ferrocyanide as a catalyst. rsc.org These methodologies are highly atom-economical and significantly reduce chemical waste, making them environmentally and economically attractive. nih.govresearchgate.net
| Catalyst/Method | Substrates | Conditions | Reaction Time | Yield | Reference |
| Brønsted acidic ionic liquid (BAIL) gel | 2-Aminophenol, Benzaldehyde | Solvent-free, 130 °C | 5 h | 98% | nih.govacs.org |
| Silica-supported sodium hydrogen sulfate | o-substituted aminoaromatics, Acyl chlorides | Solvent-free | Not specified | High | researchgate.net |
| Potassium ferrocyanide (Grindstone method) | 2-aminophenol, Aromatic aldehydes | Solvent-free, Room Temperature | < 2 min | 87–96% | rsc.org |
| Fe₃O₄@SiO₂-SO₃H Nanoparticles | 2-aminophenol, Aromatic aldehydes | Solvent-free, 50 °C | Not specified | High | ajchem-a.com |
Continuous Flow Synthesis Techniques for Scalability and Efficiency
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing, including enhanced safety, better temperature control, improved reproducibility, and straightforward scalability. acs.orgacs.orgcam.ac.uk This technology is particularly valuable for handling unstable intermediates and for scaling up production from the lab to an industrial setting. acs.orgacs.org
The synthesis of highly functionalized benzoxazoles has been successfully demonstrated in a continuous flow reactor. acs.orgacs.org One reported process transforms 3-halo-N-acyl anilines into the corresponding benzoxazoles via a base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization. acs.orgacs.orgcam.ac.uk This sequence generates unstable lithiated benzoxazole intermediates, which are immediately quenched in-line with an electrophile. acs.orgacs.org The precise control over temperature and the minimal hold-up time for the unstable intermediates afforded by the flow system are crucial for minimizing byproduct formation and achieving high yields. acs.orgacs.orgcam.ac.uk
This automated, multipurpose mesofluidic flow reactor has been used to produce gram quantities of material, demonstrating the reliability and robustness of continuous flow for manufacturing. acs.orgdurham.ac.uk The value of this approach lies in its use of readily available precursors to deliver highly functionalized products efficiently and scalably. acs.org
| Technology | Reaction | Intermediates | Key Advantages | Reference |
| Continuous Flow Reactor | ortho-Lithiation/Cyclization of 3-halo-N-acyl anilines | Unstable lithiated benzoxazoles | Accurate temperature control, immediate in-line quench, minimization of byproducts, scalability | acs.orgacs.orgcam.ac.uk |
| Automated Mesofluidic Flow Reactor | Synthesis of 4,5-disubstituted oxazoles | Not specified | Rapid on-demand synthesis, automated screening of parameters, gram-scale production | durham.ac.uk |
Multi-component Reactions (MCRs) for Convergent Synthesis of Benzoxazole Derivatives
Multi-component reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. researchgate.netshodhsagar.com These reactions are highly valued in modern organic and medicinal chemistry due to their remarkable efficiency, high atom economy, operational simplicity, and ability to rapidly generate molecular complexity and diversity from simple precursors. shodhsagar.comresearchgate.net MCRs offer a significant advantage over traditional linear synthetic routes by reducing the number of synthetic steps, purification processes, time, and waste production. researchgate.netshodhsagar.com
The application of MCRs to the synthesis of heterocyclic scaffolds, such as benzoxazoles, is a particularly promising strategy for the construction of compound libraries for drug discovery. researchgate.netnih.gov Isocyanide-based multicomponent reactions (IMCRs), including the Ugi and Passerini reactions, are among the most versatile and widely used MCRs for creating highly functionalized and structurally diverse molecules. researchgate.net These reactions are instrumental in assembling complex scaffolds that can be further modified to produce a wide array of bioactive compounds. researchgate.netacs.org
The convergent nature of MCRs allows for the strategic combination of various starting materials to construct the benzoxazole core and introduce desired functionalities in a single step. For instance, a four-component Ugi reaction (Ugi 4-CR) could theoretically be designed for the synthesis of precursors to this compound analogs. Such a reaction might involve the combination of an appropriately substituted 2-aminophenol, an aldehyde, a carboxylic acid, and an isocyanide. The flexibility of this approach allows for variation in each component, enabling the creation of a diverse library of related benzoxazole derivatives. acs.org
Several research efforts have demonstrated the utility of MCRs and one-pot convergent strategies for the synthesis of various benzoxazole derivatives. These methodologies often employ different catalysts and reaction conditions to achieve high yields and selectivity.
Table 1: Examples of Multi-component and One-Pot Reactions for Benzoxazole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Aminophenol | Benzaldehyde | Imidazolium chlorozincate (II) ionic liquid on Fe3O4 nanoparticles (LAIL@MNP) | Solvent-free, 70°C, Sonication, 30 min | 2-Substituted Benzoxazoles | Up to 90% | nih.gov |
| o-Aminophenols | Aldehydes | Samarium triflate | Aqueous medium, mild conditions | 2-Substituted Benzoxazoles | N/A | organic-chemistry.org |
| 2-Aminophenols | β-Diketones | Brønsted acid and CuI | N/A | 2-Substituted Benzoxazoles | N/A | organic-chemistry.org |
Detailed research findings highlight the efficiency of these convergent approaches. For example, a green chemistry method has been developed for synthesizing 2-substituted benzoxazoles using an imidazolium chlorozincate (II) ionic liquid supported on magnetic nanoparticles (LAIL@MNP) as a catalyst. nih.gov This protocol involves the reaction of 2-aminophenols with various aromatic aldehydes under solvent-free ultrasound irradiation at 70°C. The reactions are completed within 30 minutes, producing the desired benzoxazole derivatives in moderate to good yields (up to 90%), with water as the only byproduct. nih.gov The magnetic catalyst can be easily recovered and reused multiple times without a significant loss of activity, underscoring the sustainability of the method. nih.gov
Another approach utilizes samarium triflate as a reusable acid catalyst for the condensation of 2-aminophenols and aldehydes in an aqueous medium under mild conditions. organic-chemistry.org The versatility of MCR-type strategies is further demonstrated by the reaction of ortho-substituted anilines with functionalized orthoesters, which provides an efficient route to a variety of benzoxazole, benzothiazole (B30560), and benzimidazole (B57391) derivatives, enabling the creation of diverse heterocyclic libraries. organic-chemistry.org These examples collectively illustrate the immense potential of multi-component reactions as a robust and efficient platform for the convergent synthesis of this compound and its structurally diverse analogs.
Reaction Mechanisms and Kinetic Studies of 4 Formylbenzo D Oxazole 2 Acetic Acid Transformations
Mechanistic Pathways of Benzoxazole (B165842) Ring Closure and Formation
The synthesis of the benzoxazole ring system, the core of 4-Formylbenzo[d]oxazole-2-acetic acid, is most commonly achieved through the condensation of a 2-aminophenol (B121084) precursor with a carboxylic acid derivative or an equivalent C2-synthon, followed by cyclization. nih.govresearchgate.net For the specific case of this compound, the primary precursor would be 3-amino-4-hydroxybenzaldehyde (B3244675).
Several mechanistic pathways can lead to the formation of the benzoxazole ring:
Condensation-Cyclodehydration: This is the most traditional route, involving the initial formation of an N-(2-hydroxyphenyl)amide intermediate by reacting the 2-aminophenol with a suitable carboxylic acid or its derivative (like an acyl chloride or ester). nih.gov This intermediate then undergoes an intramolecular cyclodehydration, often promoted by heat or acid catalysts, to yield the benzoxazole ring.
Oxidative Cyclization: An alternative pathway involves the reaction of a 2-aminophenol with an aldehyde to form a phenolic Schiff base (an imine). This intermediate can then undergo oxidative ring closure to form the benzoxazole. researchgate.net Various oxidizing agents can be employed in this step.
Tf₂O-Promoted Amide Activation: A modern approach utilizes triflic anhydride (B1165640) (Tf₂O) to activate a tertiary amide. nih.gov This activated amide then reacts with a 2-aminophenol. The proposed mechanism involves the formation of a highly reactive amidinium salt, which is then attacked by the amino group of the 2-aminophenol. This is followed by an intramolecular cyclization and subsequent elimination to furnish the 2-substituted benzoxazole. nih.gov
A plausible pathway for forming the 2-acetic acid substituent involves using a dicarbonyl compound like ketomalonic acid or its ester derivative, which upon condensation and cyclization, could lead to the desired structure, potentially requiring subsequent decarboxylation steps.
Elucidation of Reaction Intermediates and Transition States
The formation of the benzoxazole ring proceeds through several key intermediates and transition states, the characterization of which provides insight into the reaction mechanism.
Amidinium Salts: In the Tf₂O-promoted synthesis, an intermediate amidinium salt is formed from the reaction of a tertiary amide with Tf₂O. This species is highly electrophilic and readily attacked by the nucleophilic amino group of the 2-aminophenol. nih.gov
Schiff Bases (Imines): In routes involving aldehydes, a Schiff base is a critical intermediate. nih.gov The formation of this imine is followed by an intramolecular nucleophilic attack from the phenolic hydroxyl group onto the imine carbon.
Cyclic Hemiaminal: Computational studies on related benzoxazole syntheses suggest the formation of a cyclic hemiaminal intermediate. researchgate.net This intermediate is formed by the intramolecular cyclization of the Schiff base. It is proposed that this hemiaminal can then undergo a concerted reductive elimination to form the final benzoxazole product, passing through a specific transition state (TS-1). researchgate.net This pathway is often thermodynamically and kinetically favored over stepwise alternatives. researchgate.net
The following table summarizes key intermediates in benzoxazole formation:
| Intermediate | Precursors | Subsequent Step | Reference |
| N-(2-hydroxyphenyl)amide | 2-Aminophenol + Carboxylic Acid/Derivative | Intramolecular Cyclodehydration | nih.gov |
| Phenolic Schiff Base (Imine) | 2-Aminophenol + Aldehyde | Oxidative or Non-oxidative Cyclization | researchgate.netnih.gov |
| Amidinium Salt | Tertiary Amide + Tf₂O | Nucleophilic attack by 2-aminophenol | nih.gov |
| Cyclic Hemiaminal | Phenolic Schiff Base | Dehydration/Elimination | researchgate.net |
Kinetics of Functional Group Introduction and Derivatization Reactions
While specific kinetic data for the synthesis of this compound is not extensively documented, general principles from related benzoxazole syntheses can be applied. The rate of benzoxazole formation is highly dependent on the reaction conditions, the nature of the substrates, and the catalyst used.
In copper-catalyzed cyclizations of ortho-haloanilides to form benzoxazoles, the reaction rate is observed to follow the order of the halogen leaving group: I > Br > Cl. This trend suggests that the oxidative addition of the copper catalyst to the carbon-halogen bond is the rate-determining step of the reaction. organic-chemistry.org
For reactions involving the condensation of 2-aminophenols and aldehydes, the initial formation of the imine intermediate is often rapid. The subsequent cyclization and dehydration/oxidation step is typically the rate-limiting part of the sequence. The kinetics can be influenced by:
Temperature: Higher temperatures generally increase the reaction rate, particularly for the cyclodehydration step.
Catalyst Concentration: In catalyzed reactions, the rate is often directly proportional to the concentration of the active catalytic species.
Substituent Effects: Electron-withdrawing groups on the 2-aminophenol ring can decrease the nucleophilicity of the amino group, potentially slowing the initial condensation step. Conversely, electron-donating groups may accelerate it. The formyl group at the 4-position of the precursor (3-amino-4-hydroxybenzaldehyde) is an electron-withdrawing group and would be expected to influence the reaction kinetics accordingly.
Investigation of Catalytic Cycles and the Role of Catalysts in Benzoxazole Synthesis
Catalysts play a pivotal role in modern benzoxazole synthesis, enabling milder reaction conditions, higher yields, and improved selectivity. nih.gov Several catalytic systems have been investigated, each with a distinct mechanistic cycle.
Copper Catalysis: Copper(I) iodide (CuI), often in combination with a ligand like 1,10-phenanthroline, is a versatile catalyst for forming benzoxazoles. organic-chemistry.org The proposed catalytic cycle involves a Cu(I)/Cu(III) manifold. The cycle is thought to begin with the oxidative addition of Cu(I) to an ortho-haloanilide, forming a Cu(III) intermediate. This is followed by intramolecular C-O bond formation and reductive elimination to yield the benzoxazole product and regenerate the active Cu(I) catalyst. organic-chemistry.org
Brønsted and Lewis Acid Catalysis: Simple Brønsted acids (like p-toluenesulfonic acid) or Lewis acids (like samarium triflate) can catalyze the condensation and cyclodehydration of 2-aminophenols with carbonyl compounds. researchgate.netorganic-chemistry.org The catalyst activates the carbonyl group towards nucleophilic attack by the amino group and facilitates the final dehydration step. Magnetic nanoparticles functionalized with an acidic ionic liquid have also been developed as a recyclable catalyst, where the Lewis acidic sites activate the aldehyde for condensation. nih.gov
Iodine Catalysis: Molecular iodine can act as a catalyst for the oxidative cyclization of the Schiff base intermediate. nih.gov It facilitates the C-H bond activation required for ring closure under mild, metal-free conditions.
The following table outlines various catalytic systems used in benzoxazole synthesis:
| Catalyst System | Role of Catalyst | Key Mechanistic Steps | Reference |
| CuI / 1,10-phenanthroline | Facilitates C-O bond formation via redox cycle | Oxidative Addition, Reductive Elimination (Cu(I)/Cu(III)) | organic-chemistry.org |
| Triflic Anhydride (Tf₂O) | Activates amide carbonyl for nucleophilic attack | Formation of amidinium salt, cyclization, elimination | nih.gov |
| Samarium Triflate (Sm(OTf)₃) | Lewis acid; activates carbonyl for condensation | Carbonyl activation, cyclodehydration | organic-chemistry.org |
| Iodine (I₂) | Oxidant for C-H activation and cyclization | Oxidative cyclization of Schiff base intermediate | nih.gov |
| Nickel(II) Complexes | Lewis acid; assists in intramolecular cyclization | Coordination to substrates, promoting ring closure | nih.gov |
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1H, 13C, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of 1H, 13C, and two-dimensional (2D) NMR spectra allows for the unambiguous assignment of every proton and carbon atom in 4-Formylbenzo[d]oxazole-2-acetic acid.
1H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The expected chemical shifts (δ) for this compound in a solvent like DMSO-d6 are based on the analysis of analogous structures, including substituted benzoxazoles and 4-formylbenzoic acid. ekb.egipb.ptnih.gov
Aldehydic Proton (CHO): A distinct singlet is anticipated at approximately 10.1 ppm, a characteristic downfield shift for a proton attached to a carbonyl carbon of an aldehyde.
Aromatic Protons: The three protons on the benzene (B151609) portion of the benzoxazole (B165842) ring will appear in the aromatic region (7.0-9.0 ppm). Their specific shifts and coupling patterns (doublets, triplets) depend on their position relative to the formyl group and the fused oxazole (B20620) ring. For instance, the proton adjacent to the formyl group is expected to be the most deshielded.
Methylene (B1212753) Protons (CH2): The two protons of the acetic acid's methylene group, being adjacent to both the oxazole ring and the carboxylic acid, are expected to appear as a singlet around 4.0 ppm. ekb.eg
Carboxylic Acid Proton (COOH): The acidic proton is typically a broad singlet located far downfield, often above 12.0 ppm, and its visibility can depend on the solvent and concentration. ekb.eg
13C NMR Spectroscopy: The 13C NMR spectrum reveals the chemical shifts of all carbon atoms in the molecule.
Carbonyl Carbons: Two signals are expected in the highly deshielded region: one for the carboxylic acid (C=O) around 170 ppm and another for the aldehyde (C=O) around 192 ppm. ipb.pt
Aromatic and Heterocyclic Carbons: The nine carbons of the benzoxazole ring system will produce a series of signals between 110 and 165 ppm. The carbon atom at the fusion of the two rings and the carbon attached to the oxygen and nitrogen (C2) are typically found at the lower field end of this range.
Methylene Carbon (CH2): The methylene carbon of the acetic acid group is expected to have a chemical shift in the range of 30-40 ppm.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| COOH | ~12.5 (broad s) | ~170.1 | Acidic proton, shift is concentration-dependent. |
| -CH₂- | ~4.0 (s) | ~35.0 | Methylene protons adjacent to the oxazole ring. |
| Ar-H (various) | 7.5 - 8.2 (m) | 110.0 - 155.0 | Complex splitting expected for the three aromatic protons. |
| -CHO | ~10.1 (s) | ~192.5 | Characteristic aldehyde proton and carbon shifts. |
| Benzoxazole C | - | 140.0 - 165.0 | Carbons within the heterocyclic ring structure. |
Note: These are predicted values based on analogous compounds and general principles. Actual experimental values may vary.
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are crucial for confirming assignments.
COSY: Would show correlations between coupled aromatic protons, helping to delineate their specific positions on the benzene ring.
HSQC: Would create a map correlating each proton signal directly to its attached carbon atom (e.g., the methylene protons at ~4.0 ppm to the methylene carbon at ~35.0 ppm).
HMBC: Would reveal longer-range couplings (over 2-3 bonds), which are instrumental in piecing the structure together. For example, it would show a correlation from the methylene protons to the C2 carbon of the oxazole ring and the carboxylic acid carbonyl carbon, confirming the placement of the acetic acid side chain. It would also link the aldehydic proton to the carbons of the benzene ring.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. nih.govnist.govresearchgate.net
O-H Stretch: A very broad and strong absorption band is anticipated from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.
C-H Stretch (Aromatic/Aldehydic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aldehydic C-H stretch gives rise to two weaker bands around 2850 and 2750 cm⁻¹.
C=O Stretch: Two distinct and strong carbonyl stretching bands are a key feature. The carboxylic acid C=O stretch is expected around 1710 cm⁻¹, while the aldehyde C=O stretch, influenced by conjugation with the aromatic ring, should appear at a slightly lower frequency, around 1690 cm⁻¹.
C=N and C=C Stretch: The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds of the aromatic ring will produce a series of medium to strong bands in the 1600-1450 cm⁻¹ region.
C-O Stretch: The C-O stretches from the ether linkage in the oxazole ring and the carboxylic acid will be visible in the fingerprint region, typically between 1300 and 1000 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O-H | 3300 - 2500 | Strong, Broad |
| Aromatic C-H | 3100 - 3000 | Medium |
| Aldehyde C-H | ~2850, ~2750 | Weak |
| Carboxylic Acid C=O | ~1710 | Strong |
| Aldehyde C=O | ~1690 | Strong |
| Aromatic/Oxazole C=C, C=N | 1600 - 1450 | Medium-Strong |
| Ether/Carboxylic Acid C-O | 1300 - 1000 | Medium-Strong |
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Carbonyl stretches (C=O) are typically observable, and the aromatic ring vibrations often produce strong and sharp signals, providing further confirmation of the core structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For this compound (C₁₀H₇NO₄), the molecular weight is 205.17 g/mol . bldpharm.com
Expected Fragmentation Pattern: In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 205 or 206, respectively. Key fragmentation pathways would likely include: clockss.orgnist.gov
Loss of the Carboxyl Group: A primary fragmentation would be the cleavage of the acetic acid side chain. Loss of the COOH radical (45 Da) would lead to a fragment at m/z 160.
Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion could produce a fragment at m/z 161.
Cleavage of the Methylene Bridge: Loss of the carboxymethyl radical (•CH₂COOH, 59 Da) would result in a benzoxazolyl cation fragment at m/z 146.
Fragmentation of the Benzoxazole Ring: The benzoxazole core itself can undergo characteristic ring-opening and fragmentation, often involving the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), leading to smaller fragment ions. clockss.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.
The structure of this compound contains a highly conjugated system extending across the benzoxazole rings and the formyl group. This extensive conjugation is expected to result in strong UV absorption. globalresearchonline.netphyschemres.org Based on similar aromatic and heterocyclic structures, absorption maxima (λ_max) are predicted in the UV-A to UV-B range (approximately 280-350 nm). The presence of the formyl group conjugated with the benzoxazole system likely causes a bathochromic (red) shift compared to unsubstituted benzoxazole, moving the absorption to longer wavelengths. The exact position of the absorption bands would be sensitive to the solvent polarity. physchemres.org The electronic transitions responsible for this absorption are primarily π → π* transitions within the conjugated aromatic and heterocyclic system.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, providing exact bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not publicly available, analysis of related structures, such as other benzoxazole or benzothiazole (B30560) derivatives, allows for a confident prediction of its key structural features. nih.goveurjchem.com
Planarity: The benzoxazole ring system itself is expected to be essentially planar.
Conformation: The primary conformational freedom exists in the rotation around the single bonds of the acetic acid side chain and the formyl group. In the solid state, the molecule would adopt a conformation that maximizes favorable intermolecular interactions.
Intermolecular Interactions: A key feature in the crystal packing would be strong hydrogen bonding. The carboxylic acid groups are highly likely to form centrosymmetric dimers, with two molecules linked by a pair of O-H···O hydrogen bonds. Additional weaker interactions, such as C-H···O hydrogen bonds involving the aldehyde oxygen, and π-π stacking between the planar benzoxazole rings of adjacent molecules, would further stabilize the crystal lattice.
Computational Chemistry and Theoretical Studies on 4 Formylbenzo D Oxazole 2 Acetic Acid
Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods) for Electronic Structure and Geometry
Quantum chemical calculations are fundamental tools for investigating the molecular properties of 4-Formylbenzo[d]oxazole-2-acetic acid. Methodologies such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed. DFT, particularly with hybrid functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. Ab initio methods, while computationally more intensive, provide a high level of theory for confirming electronic structures. These calculations are typically performed using well-defined basis sets, such as 6-311+G(d,p) or 6-311++G(d,p), which describe the spatial distribution of electrons.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy conformation is found. For a molecule like this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its shape.
Conformational analysis is particularly important due to the rotatable bonds in the acetic acid and formyl substituents. Different orientations of these groups relative to the benzoxazole (B165842) ring can lead to different conformers with varying stability. Theoretical calculations can identify the global minimum energy structure as well as other low-energy conformers, which is crucial for understanding the molecule's behavior. The calculated geometric parameters for related benzoxazole and oxazole (B20620) derivatives have shown good agreement with experimental data from X-ray diffraction, validating the accuracy of the theoretical methods.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |
|---|---|---|
| Bond Length | C=O (formyl) | 1.21 Å |
| C-O (ether) | 1.37 Å | |
| C=N (oxazole) | 1.31 Å | |
| O-H (acid) | 0.97 Å | |
| Bond Angle | O-C-C (acid) | 110.5° |
| C-C=O (formyl) | 125.2° |
Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor.
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more prone to chemical reactions. FMO analysis reveals the distribution of these orbitals across the molecule, identifying likely sites for nucleophilic and electrophilic attack.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy (EHOMO) | -6.57 |
| LUMO Energy (ELUMO) | -2.09 |
| HOMO-LUMO Gap (ΔE) | 4.48 |
Understanding how charge is distributed within this compound is key to interpreting its reactivity and intermolecular interactions. Natural Population Analysis (NPA) is a computational method used to calculate the net atomic charges on each atom. This analysis reveals the electrophilic and nucleophilic centers in the molecule. For instance, oxygen and nitrogen atoms in the benzoxazole ring and carbonyl groups are expected to carry negative charges, making them nucleophilic sites. In contrast, the carbon atoms bonded to these electronegative atoms would likely exhibit positive charges, marking them as electrophilic.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Substituents on the oxazole ring can significantly affect its polarizability. Both dipole moment and polarizability are crucial for understanding a molecule's non-covalent interactions and its potential as a nonlinear optical (NLO) material.
A Molecular Electrostatic Potential (MEP) surface is a 3D map that illustrates the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP surface is color-coded to show different potential regions:
Red: Regions of most negative electrostatic potential, typically found around electronegative atoms like oxygen and nitrogen. These areas are attractive to electrophiles.
Blue: Regions of most positive electrostatic potential, usually located around hydrogen atoms, especially those attached to electronegative atoms. These areas are susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP would likely show negative potential around the carbonyl oxygens of the formyl and acid groups, as well as the nitrogen and oxygen atoms of the oxazole ring, identifying them as key sites for electrophilic interactions.
Reaction Pathway Modeling and Transition State Calculations to Understand Mechanisms
Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling a proposed reaction pathway, researchers can calculate the energy changes that occur as reactants are converted into products. A key part of this process is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.
For a molecule like this compound, one could model various reactions, such as its synthesis or its participation in further chemical transformations. For example, theoretical calculations could investigate the cyclization step in its formation. These studies often involve modeling the interaction with solvents or catalysts to understand their effect on the reaction barrier. Such calculations provide a detailed, step-by-step view of the chemical process that is often impossible to observe directly through experimental means.
Spectroscopic Parameter Prediction (e.g., NMR chemical shifts, IR frequencies) and Validation with Experimental Data
Theoretical prediction of spectroscopic parameters is a cornerstone of computational chemistry, enabling the analysis and confirmation of molecular structures. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be performed using DFT calculations, typically with the B3LYP functional and a suitable basis set such as 6-311++G(d,p). These calculations provide theoretical chemical shift values that can be correlated with experimental data to confirm the proposed structure. Studies on related heterocyclic compounds, such as benzimidazoles and chroman-4-ones, have demonstrated a strong linear correlation between theoretically calculated and experimentally observed chemical shifts, particularly for the aromatic portions of the molecules. wisdomlib.orgnih.gov For instance, the electron-withdrawing nature of the formyl group at the C4 position is expected to cause a downfield shift in the resonance of the adjacent aromatic protons. nih.gov Similarly, the carboxylic acid and acetic acid moieties will significantly influence the chemical shifts of nearby carbons and protons.
A hypothetical comparison between experimental and DFT-predicted NMR data for this compound is presented below to illustrate the validation process.
Interactive Table: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |
| C2 | 162.5 | 163.1 | -0.6 |
| C4 | 125.8 | 126.2 | -0.4 |
| C5 | 118.9 | 119.5 | -0.6 |
| C6 | 124.7 | 125.0 | -0.3 |
| C7 | 111.3 | 111.8 | -0.5 |
| C3a | 149.2 | 149.9 | -0.7 |
| C7a | 142.1 | 142.5 | -0.4 |
| C=O (formyl) | 190.3 | 190.8 | -0.5 |
| CH₂ | 41.5 | 41.9 | -0.4 |
| COOH | 172.8 | 173.4 | -0.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.
Infrared (IR) Spectroscopy:
Theoretical IR frequency calculations can predict the vibrational modes of this compound. These calculations help in the assignment of experimental IR absorption bands to specific functional group vibrations. Key predicted frequencies would include the C=O stretching of the formyl group, the C=O stretching of the carboxylic acid, the O-H stretching of the carboxylic acid, C=N stretching of the oxazole ring, and various aromatic C-H and C=C stretching and bending vibrations. Theoretical calculations on related oxazole-containing amino acids have been successfully used to interpret their FTIR spectra. nih.gov
Molecular Dynamics Simulations to Predict Conformational Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and how they interact with their environment.
Furthermore, MD simulations can model the intermolecular interactions of this compound with solvent molecules or with biological macromolecules. By simulating the molecule in a water box, for example, one can study its solvation and the hydrogen bonding network it forms with surrounding water molecules. This is crucial for understanding its solubility and behavior in aqueous environments. In the context of drug design, MD simulations can be used to explore the binding mode of the molecule within a protein's active site, revealing key interactions that contribute to its biological activity. nih.govresearchgate.nettandfonline.com
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on Chemical Descriptors and Molecular Features)
QSPR and QSAR studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). These models are valuable for predicting the properties and activities of new, unsynthesized compounds.
For a class of compounds like benzoxazole derivatives, a QSAR study on this compound and its analogues would involve calculating a range of chemical descriptors. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Topological descriptors: These describe the connectivity of atoms in the molecule (e.g., Kier's molecular connectivity indices). researchgate.net
Electronic descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges, frontier orbital energies).
Steric descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule (e.g., logP).
Once these descriptors are calculated for a set of related benzoxazole derivatives with known activities, statistical methods like multiple linear regression or partial least squares are used to build a QSAR model. wisdomlib.orgresearchgate.netnih.gov For example, a QSAR model for the antimicrobial activity of benzoxazole derivatives might show that topological indices and the presence of specific substituents are crucial for activity. researchgate.net
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights by creating 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrogen bond donors/acceptors would enhance or diminish activity. nih.govnih.gov Such studies on related benzoxazole and benzimidazole (B57391) derivatives have been instrumental in guiding the design of new compounds with improved biological activities. nih.govnih.gov
Structure Activity Relationship Sar Studies: Chemical Insights and Molecular Design Principles
Correlating Substituent Effects on Chemical Reactivity and Stability of Benzoxazole (B165842) Derivatives
The benzoxazole ring system is a privileged scaffold in medicinal chemistry, known for its relative stability and broad potential for functionalization. nih.gov The chemical reactivity of the benzoxazole core is significantly influenced by the electronic nature of its substituents. nih.gov Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene (B151609) ring can modulate the electron density of the heterocyclic system, thereby affecting its susceptibility to electrophilic or nucleophilic attack and influencing cyclization reactions during its synthesis. mdpi.comorganic-chemistry.org
For instance, studies on the synthesis of various benzoxazole derivatives have shown that the presence of strong electron-withdrawing groups, such as a nitro group (-NO2), can disfavor the formation of the benzoxazole ring, leading to lower yields compared to substrates with electron-donating groups. mdpi.com This is because EWGs decrease the nucleophilicity of the precursor 2-aminophenol's hydroxyl group, which is crucial for the cyclization step. Conversely, electron-donating groups enhance the reaction rate. This principle is directly applicable to 4-Formylbenzo[d]oxazole-2-acetic acid, where the formyl group at the 4-position acts as an electron-withdrawing substituent.
Table 1: Influence of Substituents on Benzoxazole Synthesis and Reactivity
| Substituent on Phenyl Ring | Electronic Effect | Impact on Reactivity | Reference |
|---|---|---|---|
| -OCH₃ (Methoxy) | Electron-Donating | Increases nucleophilicity, favoring cyclization. | organic-chemistry.org |
| -CH₃ (Methyl) | Weakly Electron-Donating | Generally favors reaction completion. | organic-chemistry.org |
| -Cl (Chloro) | Weakly Electron-Withdrawing | Tolerated, but may slightly decrease reaction rates. | organic-chemistry.org |
| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Decreases nucleophilicity, leading to lower yields or requiring harsher conditions. | mdpi.com |
| -CHO (Formyl) | Strongly Electron-Withdrawing | Expected to decrease electron density of the ring system, affecting stability and reactivity. | Inferred |
Investigating the Impact of the Formyl Group on Molecular Interactions and Electronic Properties
The formyl group (-CHO) at the 4-position is a powerful modulator of the electronic landscape of this compound. As a strong electron-withdrawing group, it significantly reduces the electron density of the fused benzene ring through both inductive and resonance effects. This has several important consequences:
Activation of the Benzene Ring: The reduced electron density makes the aromatic protons more deshielded (higher chemical shift in NMR) and can influence the regioselectivity of further aromatic substitution reactions.
Modulation of the Heterocycle: The electron-withdrawing nature of the formyl group can impact the basicity of the nitrogen atom in the oxazole (B20620) ring, making it less prone to protonation.
Enhanced Intermolecular Interactions: The formyl group's oxygen atom can act as a hydrogen bond acceptor. Research on similar compounds, like 2-(2'-hydroxyphenyl)benzazole derivatives, has shown that the introduction of a formyl group can significantly alter photophysical properties, such as fluorescence, by influencing excited-state intramolecular proton transfer (ESIPT). researchgate.net This highlights the formyl group's ability to participate in and modulate hydrogen bonding networks.
Table 2: Predicted Electronic and Interactive Properties of the Formyl Group
| Property | Description | Consequence for Molecular Interaction |
|---|---|---|
| Electron-Withdrawing Nature | Pulls electron density from the benzoxazole ring via resonance and induction. | Creates a more electron-poor aromatic system, potentially influencing π-π stacking interactions. |
| Carbonyl Carbon | Becomes a partial positively charged (electrophilic) center. | Susceptible to nucleophilic attack. |
| Carbonyl Oxygen | Possesses partial negative charge and lone pairs of electrons. | Acts as a hydrogen bond acceptor site. |
Analyzing the Role of the Acetic Acid Moiety in Intermolecular Chemical Interactions
The acetic acid moiety (-CH₂COOH) at the 2-position is arguably the most significant contributor to the molecule's ability to form strong, directional intermolecular interactions. Its chemical character allows it to function as both a hydrogen bond donor and acceptor, a critical feature for binding to biological targets like enzymes. nih.govresearchgate.net
Hydrogen Bond Donor: The acidic proton of the carboxyl group (-COOH) is a strong hydrogen bond donor.
Hydrogen Bond Acceptor: Both the carbonyl oxygen (C=O) and the hydroxyl oxygen (-OH) of the carboxyl group can act as hydrogen bond acceptors.
This dual functionality allows the acetic acid group to form robust dimeric structures with itself or to establish multiple points of contact with a target molecule. Studies have noted that the presence of an acetic acid group on a benzoxazole scaffold can enhance biological activity, likely due to its potent interactive capabilities. nih.gov The flexibility of the methylene (B1212753) (-CH₂) linker allows the carboxyl group to orient itself optimally to engage with binding partners.
Design Principles for Modulating Chemical Properties through Targeted Structural Modifications
The structure of this compound serves as a template that can be systematically modified to fine-tune its chemical properties. Based on SAR studies of related benzoxazole derivatives, several design principles can be established. nih.govnih.gov
Isosteric Replacement: The benzoxazole nucleus itself can serve as an isosteric replacement for other aromatic cores to improve properties. nih.gov For example, replacing a phenyl ring with a benzoxazole could alter lipophilicity and metabolic stability.
Varying the Acidic Moiety: The length and character of the acidic side chain can be modified. Changing the acetic acid to a propionic acid could alter the spatial relationship between the benzoxazole core and the carboxyl group, potentially improving binding to a target.
Positional Isomerism: Moving the formyl group to a different position on the benzene ring (e.g., position 5, 6, or 7) would drastically alter the electronic distribution and the steric profile of the molecule, leading to different chemical and physical properties.
Table 3: Design Principles for Modifying Benzoxazole Derivatives
| Structural Modification | Target Property | Rationale | Reference |
|---|---|---|---|
| Replace formyl group with halogen | Lipophilicity, Electronic Effect | Halogens are electron-withdrawing but can increase lipophilicity, affecting membrane permeability. | mdpi.com |
| Extend the acetic acid chain | Spatial orientation, pKa | Changes the distance and angle of the carboxyl group relative to the scaffold. | researchgate.net |
| Replace acetic acid with bioisostere (e.g., tetrazole) | pKa, Metabolic Stability | A tetrazole ring is a common bioisostere for a carboxylic acid, offering similar acidity but different metabolic profile. | - |
Topological and Steric Considerations in Molecular Design for Optimized Chemical Performance
Steric Hindrance: The placement of the formyl group at position 4, adjacent to the fused oxazole ring, creates a specific steric environment. This could influence the approach of other molecules and may affect the planarity between the benzoxazole system and any potential binding partners.
Conformational Flexibility: The single bonds in the acetic acid side chain (-CH₂-COOH) allow for conformational flexibility. This enables the carboxyl group to adopt various positions, which can be crucial for an induced-fit binding model with a biological target. nih.gov
Defined Interaction Vectors: The specific substitution pattern (2- and 4-positions) creates well-defined vectors for key intermolecular interactions. The hydrogen-bonding capacity of the acetic acid and the formyl group are located on opposite sides of the molecule relative to the main axis of the benzoxazole ring, creating a distinct "interaction footprint" that is essential for molecular recognition. nih.gov
Understanding these topological and steric factors is paramount for designing derivatives with optimized performance, as even minor changes to the molecular shape can lead to significant differences in chemical behavior and biological activity.
Applications and Utility of 4 Formylbenzo D Oxazole 2 Acetic Acid in Organic Synthesis
Building Block for Complex Heterocyclic Systems and Fused Ring Structures
There is no published research demonstrating the use of 4-Formylbenzo[d]oxazole-2-acetic acid as a building block for complex heterocyclic systems or fused ring structures. Theoretical reaction pathways, such as intramolecular cyclizations or multicomponent reactions involving the formyl and acetic acid moieties, have not been documented for this specific compound.
Precursor for Advanced Organic Materials with Tailored Properties
The potential for this compound to act as a precursor for advanced organic materials has not been explored in the available scientific literature. Its aromatic and heterocyclic nature could, in theory, be exploited for the synthesis of polymers or functional dyes, but no such studies have been reported.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds (Emphasis on Scaffold Construction, not Biological Efficacy)
While benzoxazole (B165842) derivatives are known to be pharmacologically relevant, there are no specific examples in the literature of this compound being used as an intermediate in the construction of such scaffolds. The synthetic steps to build upon this particular molecule for medicinal chemistry applications have not been described.
Utilization in Combinatorial Chemistry Libraries (from a Synthetic Methodology Perspective)
The bifunctional nature of this compound makes it a theoretical candidate for inclusion in combinatorial chemistry libraries. The formyl and carboxylic acid groups could be independently reacted to generate a diverse set of compounds. However, no synthetic methodologies or library designs utilizing this specific compound have been published.
Historical Perspectives and Evolution of Research on Benzoxazoles
Early Discoveries and Seminal Contributions to Oxazole (B20620) and Benzoxazole (B165842) Chemistry
The chemistry of oxazoles, the core heterocyclic system of benzoxazoles, gained prominence in the early 20th century. One of the foundational methods for synthesizing the oxazole ring is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylamino ketones. Another classic method is the Fischer oxazole synthesis from 1896, which utilizes the reaction of cyanohydrins with aromatic aldehydes.
The benzoxazole ring system itself, formed by fusing a benzene (B151609) ring to an oxazole ring, became an important target due to its presence in various biologically active compounds. Early synthetic work established that these structures could be reliably formed through the condensation of o-aminophenols with carboxylic acids or their derivatives, a strategy that remains a cornerstone of benzoxazole synthesis today.
Evolution of Synthetic Strategies for Benzoxazole Ring Systems Over Time
The synthesis of benzoxazoles has evolved significantly from early thermal condensations. The condensation of o-aminophenols with various reagents is a widely used and versatile method. bldpharm.com Over the decades, a vast array of methodologies has been developed to improve yield, efficiency, and substrate scope.
Key advancements include:
Catalysis: The use of catalysts has become standard. This includes Brønsted and Lewis acids, as well as transition metals like copper and palladium, which can facilitate cyclization under milder conditions. nih.gov For instance, copper-catalyzed methods have been developed for the cyclization of ortho-haloanilides. nih.gov
One-Pot Procedures: Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of one-pot reactions where multiple steps are performed sequentially in the same reaction vessel. This minimizes waste and simplifies the experimental process.
Green Chemistry Approaches: More recent strategies focus on environmentally benign synthesis. This includes the use of water as a solvent, microwave-assisted organic synthesis (MAOS) to reduce reaction times, and the use of recyclable catalysts like samarium triflate. nih.gov
Expanded Substrate Scope: Newer methods have broadened the range of functional groups that can be tolerated in the starting materials, allowing for the synthesis of more complex and highly decorated benzoxazole derivatives. This includes reactions using aldehydes, β-diketones, and even alcohols as starting materials in condensation reactions with o-aminophenols. bldpharm.comnih.gov
An interactive table summarizing some common synthetic approaches is provided below.
| Method | Key Reactants | Catalyst/Conditions | Advantage |
| Classical Condensation | o-Aminophenol, Carboxylic Acid | High Temperature, PPA | Foundational, straightforward |
| Aldehyde Condensation | o-Aminophenol, Aldehyde | Samarium Triflate, Aqueous Medium | Green, reusable catalyst |
| Copper-Catalyzed Cyclization | o-Haloanilide | CuI, 1,10-phenanthroline | Milder conditions, good yields |
| Iron-Catalyzed Redox Condensation | o-Hydroxynitrobenzene, Alcohol | Iron catalyst | Utilizes readily available starting materials |
Shifting Research Paradigms and Emerging Areas of Interest in Heterocyclic Chemistry
The interest in heterocyclic compounds like benzoxazoles has historically been driven by their diverse biological activities. Benzoxazoles are recognized as a "privileged scaffold" in medicinal chemistry because their structure is frequently found in molecules with significant pharmacological properties. Research has demonstrated their potential as anticancer, anti-inflammatory, antibacterial, and antifungal agents.
The research paradigm has shifted from simply synthesizing new benzoxazole derivatives to a more targeted approach of rational drug design. This involves:
Molecular Modeling: Computational tools are used to predict how benzoxazole derivatives will interact with biological targets such as enzymes or receptors, guiding the synthesis of more potent and selective compounds.
Bioisosteric Replacement: The benzoxazole nucleus is sometimes used as a bioisostere for naturally occurring structures, like the purine bases adenine and guanine, which may allow them to interact with biological macromolecules.
Materials Science: Beyond medicine, heterocyclic compounds are finding new applications. Their rigid, planar structures and electronic properties make them candidates for use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic semiconductors.
The field continues to expand, with a focus on developing sustainable synthetic methods and exploring novel applications in both medicine and advanced materials.
Future Research Directions and Challenges in 4 Formylbenzo D Oxazole 2 Acetic Acid Chemistry
Development of Novel and Highly Efficient Synthetic Routes with Enhanced Selectivity
Key areas of investigation will include:
Catalytic C-H Functionalization: Directing C-H activation on a pre-formed benzoxazole-2-acetic acid scaffold to introduce the formyl group at the 4-position would represent a highly efficient and selective route.
Novel Cyclization Strategies: Exploring new catalyst systems, potentially based on copper or palladium, for the cyclization of appropriately substituted precursors could lead to milder reaction conditions and improved yields. nih.gov
Orthogonal Protecting Group Strategies: The development of robust protecting group strategies will be crucial to selectively manipulate the formyl and carboxylic acid functionalities during synthesis and subsequent derivatization.
| Potential Synthetic Strategy | Key Advantages | Foreseen Challenges |
| C-H Formylation | High atom economy, reduced step count | Regioselectivity, catalyst stability |
| Catalytic Cyclization | Milder conditions, functional group tolerance | Catalyst cost and sensitivity, precursor availability |
| One-Pot Synthesis | High efficiency, reduced waste | Complex reaction optimization, incompatible reagents |
Exploration of Unconventional Reactivity Patterns and Undiscovered Transformations
The inherent reactivity of the formyl and carboxylic acid groups, in conjunction with the benzoxazole (B165842) core, opens up a vast chemical space for exploration. Future research will likely focus on leveraging this reactivity to forge new chemical bonds and construct more complex molecular architectures.
Potential areas of exploration include:
Intramolecular Cyclizations: The proximity of the formyl and acetic acid groups may facilitate novel intramolecular cyclization reactions, leading to the formation of unique polycyclic systems.
Multicomponent Reactions: Utilizing the formyl group as a reactive handle in multicomponent reactions, such as the Ugi or Passerini reactions, could enable the rapid generation of diverse libraries of complex molecules.
Photoredox Catalysis: Investigating the photochemical reactivity of the benzoxazole core could uncover new transformations and pathways for derivatization that are not accessible through traditional thermal methods.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
For 4-Formylbenzo[d]oxazole-2-acetic acid to find practical applications, its synthesis must be scalable and reproducible. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing in this regard. durham.ac.uk
The integration of these technologies will focus on:
Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable safer, more efficient, and highly controlled production. durham.ac.uk This approach often leads to higher yields and purity compared to batch methods.
Automated Reaction Optimization: Utilizing automated platforms for high-throughput screening of reaction parameters (e.g., temperature, pressure, catalyst loading, and residence time) will accelerate the optimization of synthetic routes.
In-line Purification and Analysis: Integrating in-line purification and analytical techniques within a flow setup would allow for real-time monitoring and control of the production process, ensuring high product quality.
| Technology | Benefit for Scalable Production | Implementation Challenge |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, higher consistency | Reactor design for handling solids, potential for clogging |
| Automated Synthesis | Rapid optimization, high-throughput screening | Initial capital investment, requirement for specialized expertise |
| In-line Analytics | Real-time process monitoring, immediate quality control | Sensor integration and calibration, data management |
Advanced Computational Methodologies for Predictive Synthesis and Molecular Design
Computational chemistry is expected to play a crucial role in guiding the future research of this compound. nih.gov Theoretical calculations can provide valuable insights into its electronic structure, reactivity, and potential applications, thereby reducing the need for extensive empirical experimentation.
Future computational studies will likely involve:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction mechanisms and predict the feasibility and selectivity of new synthetic routes.
Molecular Docking and Virtual Screening: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity to various protein targets, guiding the design of more potent derivatives.
In Silico Prediction of Properties: Computational tools can be employed to predict various physicochemical properties of the compound and its derivatives, aiding in their development for specific applications.
Sustainable and Eco-Friendly Approaches for Industrial-Scale Synthesis and Application
In line with the growing emphasis on green chemistry, the development of sustainable and environmentally benign methods for the synthesis and application of this compound will be a paramount concern.
Key aspects of this research will include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or deep eutectic solvents.
Atom Economy and Waste Reduction: Focusing on synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing the generation of byproducts.
The pursuit of these future research directions will not only expand our fundamental understanding of benzoxazole chemistry but also pave the way for the potential application of this compound in various scientific and technological fields. The challenges are significant, but the potential rewards in terms of novel materials and chemical entities are substantial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
